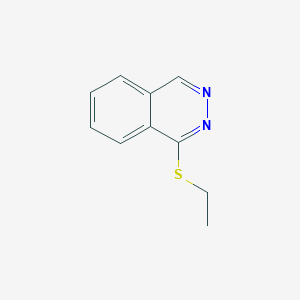

1-(Ethylsulfanyl)phthalazine

Description

1-(Ethylsulfanyl)phthalazine is a phthalazine derivative featuring a sulfur-containing ethyl group at position 1 of the heterocyclic nucleus. Phthalazines are nitrogen-containing bicyclic compounds with demonstrated pharmacological versatility, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory activities .

Properties

CAS No. |

65729-31-9 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

1-ethylsulfanylphthalazine |

InChI |

InChI=1S/C10H10N2S/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3 |

InChI Key |

TUYGKDDXRSSYPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)phthalazine typically involves the condensation of phthalazine derivatives with ethyl sulfide. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate in boiling ethanol to form phthalazin-1-one derivatives . These derivatives can then be further reacted with ethyl sulfide under specific conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.

Chemical Reactions Analysis

1-(Ethylsulfanyl)phthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can replace the ethyl group with other alkyl or aryl groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phthalazines .

Scientific Research Applications

1-(Ethylsulfanyl)phthalazine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in studying reaction mechanisms.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and subsequent vasodilation. The compound may also interact with voltage-gated calcium channels, affecting cellular signaling and function . These interactions contribute to its pharmacological effects, such as antihypertensive and anticancer activities.

Comparison with Similar Compounds

Table 1: Comparison of Sulfur-Substituted Phthalazines

Nitrogen-Containing Derivatives

Nitrogen-rich substituents, such as tetrazoles and hydrazines, are common in phthalazine-based drugs:

- 6-(4-Chlorophenoxy)tetrazolo[5,1-a]phthalazine: Reported analgesic effects (ED₅₀ = 25 mg/kg) due to tetrazole’s role in enhancing ligand-receptor interactions .

- 1-[2-(1,3-Dimethyl-2-butenylidene)-hydrazino]-phthalazine (DJ-1461): Antihypertensive activity via vasodilation, with low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

- This compound : Lacks the hydrogen-bonding capacity of tetrazole or hydrazine groups but may exhibit distinct pharmacokinetic advantages, such as reduced metabolic degradation.

Table 2: Nitrogen-Substituted Phthalazines

| Compound | Substituent | Key Activity | Potency | Reference |

|---|---|---|---|---|

| Tetrazole-phthalazine | Tetrazole ring | Analgesic | ED₅₀ = 25 mg/kg | |

| DJ-1461 | Hydrazine | Antihypertensive | Effective at 10 mg/kg |

Bulkier Aromatic and Heterocyclic Substituents

Bulky groups like indoles or aryl rings modulate target selectivity:

- 1-[3-(5-Methoxyindol-1-yl)prop-1-yn-1-yl]phthalazine (1a) : Antitumor activity via DNA intercalation, inspired by ellipticine analogs .

- 1-Anilino-4-(aryl sulfanyl methyl)phthalazines: Improved anticancer potency due to π-π stacking interactions with cellular targets .

- This compound : The smaller ethylsulfanyl group may limit steric hindrance, allowing access to narrower target sites compared to bulkier analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.